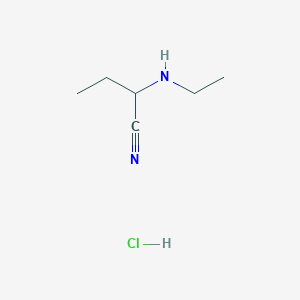

2-(Ethylamino)butanenitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

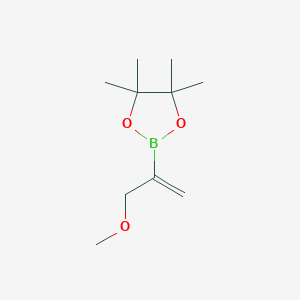

2-(Ethylamino)butanenitrile hydrochloride is an organic compound with the molecular formula C6H13ClN2 and a molecular weight of 148.64 . It appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)butanenitrile hydrochloride can be represented by the SMILES notation: CCC(C#N)NCC.Cl . The InChI key for this compound is OSFIALBHIKKUSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Ethylamino)butanenitrile hydrochloride is a powder that is stored at room temperature . Its molecular weight is 148.64 .Relevant Papers A paper titled “Pilot Test of Water-Lean Solvent of 2-(Ethylamino) Ethanol, 1-Methyl-2-Pyrrolidinone, and Water for Post-Combustion CO2 Capture” discusses the use of a water-lean solvent of 2-(ethylamino) ethanol for CO2 capture . This might provide some insights into potential applications of 2-(Ethylamino)butanenitrile hydrochloride. Another paper titled “Effects of 4-Ethylamino-2-butynyl(2-cyclohexyl-2-phenyl)glycolate Hydrochloride, a Metabolite of Oxybutynin, on Bladder Specimens and Rhythmic Bladder Contraction in Rats in Comparison With Oxybutynin” discusses the effects of a related compound on bladder specimens and rhythmic bladder contraction in rats .

Aplicaciones Científicas De Investigación

Nitroxide-Mediated Polymerization

Nitroxide-mediated polymerization (NMP) of 2-(diethylamino)ethyl methacrylate (DEAEMA) with acrylonitrile in water demonstrates the application of related compounds in polymer science. This process, performed at 90 °C and atmospheric pressure using specific alkoxyamines, shows controlled polymerization with low molar dispersity and significant livingness (Darabi et al., 2015).

Synthesis of Poly(N-isopropylacrylamide)

The synthesis of poly(N-isopropylacrylamide) (PNIPAM) using a chloropropionamide derivative featuring an azido group is another example. This method demonstrates the formation of PNIPAM with various end-groups, adjusting its thermoresponsivity and highlighting the versatility of these chemical compounds in polymer synthesis (Narumi et al., 2008).

Biological Production of Chemical Feedstocks

2-(Ethylamino)butanenitrile hydrochloride derivatives are relevant in the bioconversion of natural resources for chemical feedstock production. For instance, the biological production of 2,3-butanediol, a key chemical feedstock, involves microbial formation from natural resources, highlighting the compound's importance in bio-based chemical production (Syu, 2001).

Alzheimer's Disease Research

In medical research, derivatives of 2-(Ethylamino)butanenitrile hydrochloride, such as [18F]FDDNP, have been used in positron emission tomography to study Alzheimer's disease. This research provides insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).

Synthesis of Anticancer Compounds

The synthesis of new 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile, and their subsequent evaluation for anticancer properties, showcases the potential of related compounds in developing novel therapeutic agents (Mansour et al., 2021).

Development of New Synthesis Methods

Research on the synthesis of N-benzoyl L-acosamine using derivatives of 2-(Ethylamino)butanenitrile hydrochloride illustrates the compound's role in creating new synthesis pathways for complex organic compounds (Hiyama et al., 1984).

Propiedades

IUPAC Name |

2-(ethylamino)butanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-6(5-7)8-4-2;/h6,8H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFIALBHIKKUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)butanenitrile hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

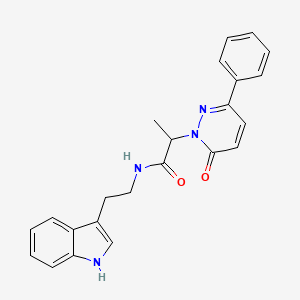

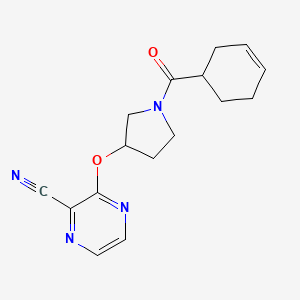

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)

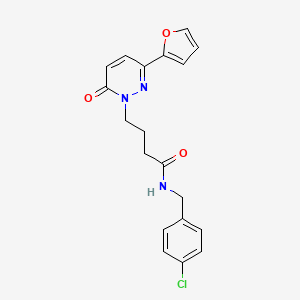

![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)

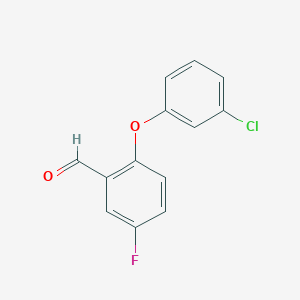

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)

![1-(2-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2691538.png)